molecular formula C11H16OS B8077747 tert-Butyl 3-Methoxyphenyl sulfide

tert-Butyl 3-Methoxyphenyl sulfide

Cat. No. B8077747
M. Wt: 196.31 g/mol
InChI Key: XPYQZSWLUOZVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-Methoxyphenyl sulfide is a useful research compound. Its molecular formula is C11H16OS and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Application in OLEDs : tert-Butyl groups were introduced in red iridium(iii) complexes for use in organic light-emitting devices (OLEDs), showing promising properties like high luminance and efficiency (Su & Zheng, 2019).

  • Molecular Electronics : tert-Butyl 3-Methoxyphenyl sulfide served as a precursor for a variety of molecular wires in electronic applications, indicating its utility in efficient synthetic transformations (Stuhr-Hansen et al., 2005).

  • Medicinal Chemistry : In a study on cephem sulfones as inhibitors of human leukocyte elastase, this compound derivatives showed potent biochemical activity and stability, making them relevant in the context of medicinal chemistry (Alpegiani et al., 1994).

  • Chemical Oxidation Processes : This compound was used in the context of catalyzing the oxidation of sulfides to sulfoxides and sulfones, demonstrating its utility in chemical processes (Wang, Lente, & Espenson, 2002).

  • Synthesis of 1,3-Oxathiolanes : this compound was used in the synthesis of 1,3-oxathiolanes, highlighting its role in organic synthesis (Porter, Saez, & Sandhu, 2006).

  • Traceless Sulfenate Anion Precatalyst : It served as a traceless precatalyst for generating sulfenate anions, useful in catalyzing benzyl halides to trans-stilbenes (Zhang et al., 2015).

properties

IUPAC Name

1-tert-butylsulfanyl-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYQZSWLUOZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-Methoxyphenyl sulfide
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-Methoxyphenyl sulfide
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-Methoxyphenyl sulfide
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-Methoxyphenyl sulfide
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-Methoxyphenyl sulfide
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-Methoxyphenyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.